molecular formula C13H20ClNO2 B7798346 Phenamacide hydrochloride

Phenamacide hydrochloride

Cat. No.: B7798346
M. Wt: 257.75 g/mol
InChI Key: PPBQUBHHPSGLBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenamacide hydrochloride can be synthesized through the esterification of 2-phenylglycine with isopentyl alcohol, followed by the conversion to its hydrochloride salt . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes, often using continuous flow reactors to enhance efficiency and yield. The esterification is followed by purification steps, including crystallization and recrystallization, to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Phenamacide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenamacide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Phenamacide hydrochloride exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system, where it binds to and blocks neuronal sodium channels or voltage-sensitive calcium channels. This action suppresses neuronal depolarization and hypersynchronization, which are often associated with muscle spasms and seizures . The compound’s ability to modulate ion channel activity makes it effective in reducing the frequency and severity of spasms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenamacide hydrochloride is unique due to its specific ester structure, which imparts distinct pharmacokinetic properties and enhances its efficacy as an antispasmodic agent. Its ability to selectively target neuronal ion channels sets it apart from other similar compounds .

Properties

IUPAC Name

[2-(3-methylbutoxy)-2-oxo-1-phenylethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBQUBHHPSGLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31031-74-0
Record name Phenamacide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31031-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenamacide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031031740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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